3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide
Overview
Description
3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide, also known as OTFD, is a synthetic compound that has recently gained attention in scientific research. This compound has shown promising results in various biological studies, including its potential as an anti-cancer agent.
Scientific Research Applications
Synthesis and Reactivity
This compound and its related derivatives are significant in the field of synthetic chemistry. For instance, 3-oxo-N-(pyridin-2-yl)butanamide compounds, closely related to the query compound, are known for their reactivity and synthetic importance, particularly as precursors for heterocyclic compounds. Their synthesis typically involves the reaction of diketene with aromatic primary amine or the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate (Fadda, Abdel‐Galil, & Elattar, 2015).
Heterocyclic Compound Synthesis
Related research includes the synthesis of spirocyclic 3-oxotetrahydrofurans, which serve as building blocks for other potential biologically active heterocyclic compounds. This process involves reactions with N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products, showcasing the compound's role in producing biologically interesting molecules (Moskalenko & Boev, 2012).
Antimicrobial Agents
Another significant application is in the synthesis of antimicrobial agents. The compound 3-oxo-N-(pyrimidin-2-yl)butanamide has been utilized to produce new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives linked to a pyrimidine ring, some of which have shown moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
Keratinocyte Differentiation and Skin Treatment
In the realm of dermatology and skincare, synthetic ceramide derivatives closely related to the compound have been synthesized and shown to promote keratinocyte differentiation, making them potentially useful for treating skin diseases involving abnormal keratinocyte differentiation (Kwon et al., 2007).
ADP-ribosylation Studies
In biochemistry, related compounds have been synthesized and evaluated as inhibitors of diphtheria toxin-like ADP-ribosyltransferase 3 (ARTD3), indicating their importance in the study of protein modification mechanisms (Lindgren et al., 2013).
properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h12H,2-10H2,1H3,(H,15,17)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGIKEQVUKTKRR-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283875 | |
Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide | |
CAS RN |
147795-40-2 | |
Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147795-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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